molecular formula C12H14N2OS B3023629 PTH-valine CAS No. 4333-20-4

PTH-valine

Cat. No.: B3023629
CAS No.: 4333-20-4
M. Wt: 234.32 g/mol
InChI Key: HEIKHJHSVLQGGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PTH-valine, also known as Phenylthiohydantoin-valine, primarily targets the parathyroid hormone receptor (PTHR1) . PTHR1 is a seven transmembrane domain-containing, G protein-coupled receptor (GPCR) that mediates the actions of PTH in bone and kidney cells .

Mode of Action

This compound interacts with PTHR1 via a “two-site” mechanism . The C-terminal portion of the bioactive PTH peptide interacts with the amino-terminal extracellular domain (ECD) of the PTHR1 to establish binding affinity. The N-terminal portion of the ligand interacts with the transmembrane domain (TMD) region of the receptor to induce receptor activation and signal transduction .

Biochemical Pathways

The activated PTHR1 couples strongly to the cAMP/PKA signaling pathway, but can also couple to other pathways, including the PLC/IP3/PKC and ERK-1/2 pathways . The agonist-bound PTHR1 couples efficiently to several signal transduction pathways, including the cAMP/PKA and PLC/IP3/PKC pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 23432 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the fine regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

PTH-valine can be synthesized through the Edman degradation process, which is a method used to sequence amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with the amino group of the terminal amino acid in a peptide, forming a phenylthiocarbamoyl derivative. This derivative is then cleaved to yield the PTH-amino acid .

Industrial Production Methods

In industrial settings, the production of this compound involves high-performance liquid chromatography (HPLC) for the separation and identification of the compound . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

PTH-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cysteic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PTH-valine is unique due to its specific structure and the presence of the isopropyl group, which distinguishes it from other PTH-amino acids . This unique structure contributes to its specific reactivity and applications in various fields.

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKHJHSVLQGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952103
Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-20-4, 29635-81-2
Record name 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4333-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029635812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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